

Mass spectrometry fragmentation pattern of 3-(Benzylxy)propanal

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Compound of Interest

Compound Name: 3-(Benzylxy)propanal

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An In-depth Technical Guide to the Mass Spectrometry Fragmentation of **3-(Benzylxy)propanal**

Authored by a Senior Application Scientist Foreword: Deconstructing Complexity in Molecular Analysis

In the landscape of drug development and chemical research, the unambiguous structural elucidation of novel or modified compounds is a cornerstone of progress. **3-(Benzylxy)propanal**, a molecule incorporating an aldehyde, an ether linkage, and an aromatic system, presents a compelling case study for mass spectrometry analysis. Its multifunctional nature gives rise to a rich and informative fragmentation pattern that, when correctly interpreted, serves as a definitive structural fingerprint.

This guide eschews a simplistic, templated approach. Instead, it is structured to mirror the logical workflow of a scientist interrogating an unknown compound. We will first build a foundational understanding of the molecule's inherent chemical predispositions. Subsequently, we will dissect the fragmentation pathways under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) conditions. The causality behind each cleavage and rearrangement will be explained, grounded in the principles of ion stability and reaction mechanisms. This document is designed not merely as a protocol but as a self-validating framework for the analysis of bifunctional molecules, empowering researchers to move from spectral data to confident structural assignment.

Molecular Profile of 3-(BenzylOxy)propanal

Before delving into its fragmentation behavior, it is essential to understand the structural characteristics of **3-(BenzylOxy)propanal** that will dictate its journey through the mass spectrometer.

- Molecular Formula: $C_{10}H_{12}O_2$ ^[1]
- Molecular Weight (Monoisotopic): 164.08 Da^[1]
- Key Structural Features:
 - Terminal Aldehyde (-CHO): A reactive functional group susceptible to characteristic cleavages.
 - Benzyl Ether Moiety ($C_6H_5-CH_2-O-$): Contains a labile benzylic C-O bond and a stable aromatic ring, which heavily influences fragmentation.
 - Propyl Linker (-O-CH₂-CH₂-C-): An aliphatic chain that provides sites for alpha and inductive cleavages.

The interplay between these groups under ionization energy governs the resulting mass spectrum. The benzyl group, in particular, is known to direct fragmentation to produce the highly stable tropyl cation, often resulting in the most abundant ion in the spectrum.^[2]

Electron Ionization (EI) Fragmentation Pathway

Electron Ionization is a high-energy technique that imparts significant internal energy to the molecule, leading to extensive and reproducible fragmentation. The resulting spectrum is a complex but highly specific fingerprint of the molecule's structure.

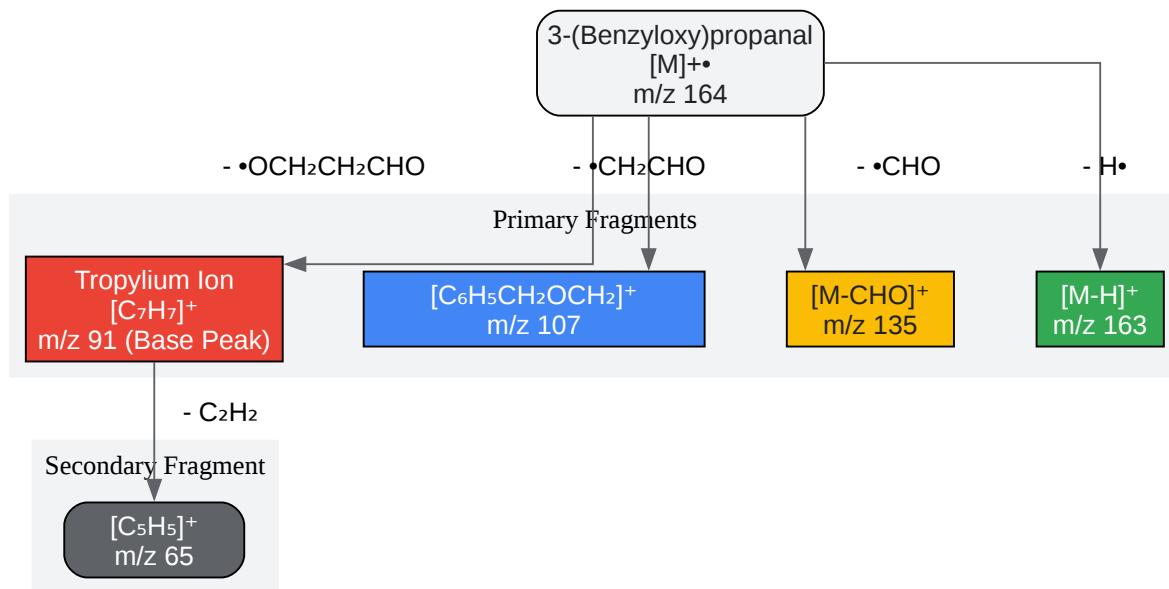
Primary Fragmentation Mechanisms

Upon impact with a high-energy electron (typically 70 eV), **3-(benzylOxy)propanal** forms a radical cation, $M+^\bullet$, at m/z 164. This molecular ion is energetically unstable and rapidly undergoes fragmentation through several competing pathways.

- **Benzyl C-O Bond Cleavage (The Dominant Pathway):** The most facile cleavage occurs at the weakest bond, the benzylic carbon-oxygen bond. This heterolytic cleavage is strongly favored because it leads to the formation of the benzyl cation ($C_7H_7^+$), which immediately rearranges into the exceptionally stable, aromatic tropylium ion.^[2] This ion is observed at m/z 91 and is almost invariably the base peak in the mass spectra of benzyl-containing compounds.
- **Alpha-Cleavage at the Ether Oxygen:** Cleavage of the C-C bond alpha to the ether oxygen results in the loss of an ethyl-aldehyde radical. This pathway produces a stable, resonance-stabilized oxonium ion at m/z 107.
- **Aldehyde-Specific Fragmentations:** The aldehyde group directs its own set of cleavages.^[3] ^[4]
 - **Loss of Formyl Radical ($\bullet\text{CHO}$):** Alpha-cleavage at the carbonyl group can expel a formyl radical (mass 29 Da), yielding an ion at m/z 135.
 - **Loss of Hydrogen Radical ($\text{H}\bullet$):** Cleavage of the aldehydic C-H bond results in an $[\text{M}-1]^+$ ion at m/z 163. This peak is typically of low intensity but is a diagnostic feature for aldehydes.^[3]
- **Secondary Fragmentations:**
 - The tropylium ion (m/z 91) can undergo further fragmentation by losing a neutral acetylene molecule (C_2H_2) to produce the $C_5H_5^+$ ion at m/z 65.^[5]

Visualizing the EI Fragmentation Pathway

The logical flow of these competing fragmentation events can be visualized as follows:

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Caption: Predicted EI fragmentation of **3-(benzyloxy)propanal**.

Summary of Expected EI Fragments

m/z	Proposed Ion Structure	Fragmentation Pathway	Expected Relative Abundance
164	$[C_{10}H_{12}O_2]^{+}\bullet$	Molecular Ion	Low
163	$[C_{10}H_{11}O_2]^{+}$	Loss of $H\bullet$ from aldehyde	Low
135	$[C_9H_{11}O]^{+}$	Loss of $\bullet CHO$ from aldehyde	Moderate
107	$[C_7H_7O]^{+}$	α -cleavage at ether oxygen	Moderate to High
91	$[C_7H_7]^{+}$ (Tropylium)	Benzyllic C-O cleavage	100% (Base Peak)
77	$[C_6H_5]^{+}$	Phenyl cation	Low to Moderate
65	$[C_5H_5]^{+}$	Loss of C_2H_2 from tropylium ion	Moderate

Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

ESI is a soft ionization technique that typically generates protonated molecules, $[M+H]^{+}$, with minimal in-source fragmentation. Structural information is obtained by selecting the precursor ion and subjecting it to collision-induced dissociation (CID).

Precursor Ion Formation

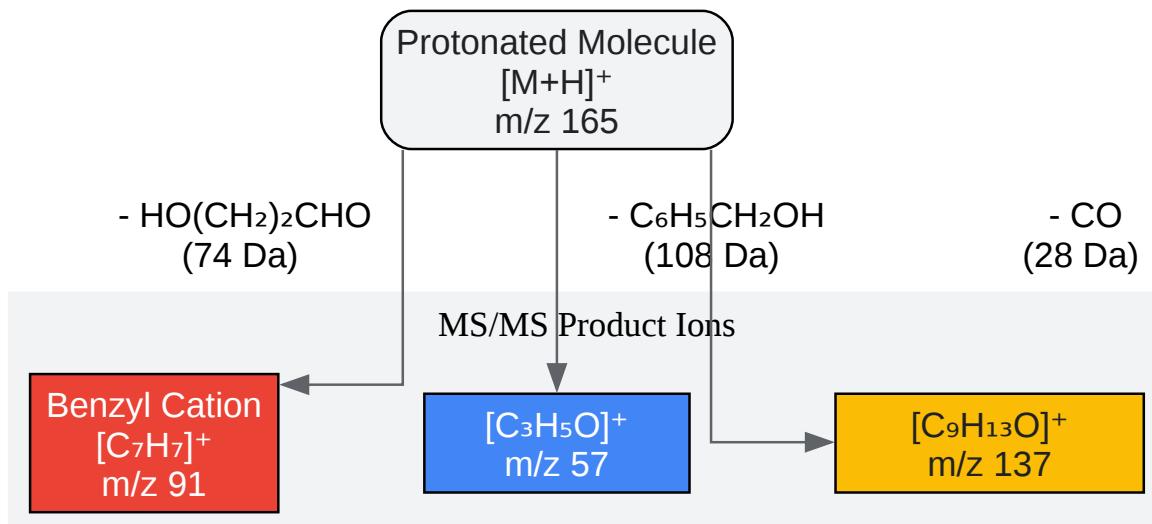
In positive ion mode ESI, **3-(benzyloxy)propanal** (MW 164.08) will readily form a protonated molecule at m/z 165.09. Depending on the solvent system, sodium adducts, $[M+Na]^{+}$, at m/z 187.07 may also be observed. The protonation can occur at either the carbonyl oxygen or the ether oxygen, leading to different fragmentation behaviors.

MS/MS Fragmentation of $[M+H]^{+}$ (m/z 165)

The fragmentation of the protonated molecule is driven by the formation of stable neutral losses and stable product ions.

- Formation of the Benzyl Cation (m/z 91): Similar to the EI pathway, a major fragmentation route involves the cleavage of the protonated ether linkage. This results in the formation of the stable benzyl cation at m/z 91 and the neutral loss of 3-hydroxypropanal (74 Da). This is often the most intense fragment in the MS/MS spectrum.
- Loss of Benzyl Alcohol: A common rearrangement pathway for protonated benzyl ethers involves the transfer of a proton and subsequent elimination of a neutral benzyl alcohol molecule ($C_6H_5CH_2OH$, 108 Da).^{[6][7]} This pathway yields a product ion at m/z 57, corresponding to the protonated propenal cation $[CH_2=CH-CHO + H]^+$.
- Loss of Carbon Monoxide: Protonated aldehydes are known to lose neutral carbon monoxide (CO, 28 Da) upon CID.^{[8][9][10]} This would produce an ion at m/z 137.

Visualizing the ESI-MS/MS Fragmentation Pathway



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Caption: Predicted ESI-MS/MS fragmentation of **3-(benzyloxy)propanal**.

Summary of Expected ESI-MS/MS Fragments

Precursor m/z	Product m/z	Neutral Loss (Da)	Proposed Product Ion Structure	Fragmentation Pathway
165.09	91.05	74.04	$[\text{C}_7\text{H}_7]^+$	Cleavage of protonated ether
165.09	57.03	108.06	$[\text{C}_3\text{H}_5\text{O}]^+$	Rearrangement and loss of benzyl alcohol
165.09	137.10	28.00	$[\text{C}_9\text{H}_{13}\text{O}]^+$	Loss of carbon monoxide

Recommended Experimental Protocol

This protocol outlines a self-validating workflow for acquiring high-quality mass spectra of **3-(benzyloxy)propanal**.

Objective

To acquire high-resolution EI (via GC-MS) and ESI-MS/MS spectra to confirm the structure of **3-(benzyloxy)propanal** by correlating empirical data with the predicted fragmentation patterns.

Materials and Instrumentation

- Analyte: **3-(Benzyloxy)propanal**, >98% purity
- Solvents: HPLC-grade Methanol, Acetonitrile, and Water; Heptane (for GC).
- Reagents: Formic Acid (LC-MS grade)
- Instrumentation:
 - Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
 - Liquid Chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

Procedure: GC-EI-MS Analysis

- System Preparation:
 - Ensure the GC-MS system has been recently tuned and calibrated according to the manufacturer's specifications.
 - Condition the GC column (e.g., a DB-5ms or equivalent) by running a temperature gradient to remove any contaminants.
- Sample Preparation:
 - Prepare a 1 mg/mL stock solution of **3-(benzyloxy)propanal** in heptane.
 - Create a working solution of 10 µg/mL by diluting the stock solution with heptane.
- GC-MS Method:
 - Injection Volume: 1 µL
 - Injector Temperature: 250 °C
 - Carrier Gas: Helium, constant flow of 1.0 mL/min
 - Oven Program: Initial temperature 60 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
 - MS Source Temperature: 230 °C
 - MS Quad Temperature: 150 °C
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Scan Range: m/z 40 - 400
- Data Analysis:
 - Identify the chromatographic peak for **3-(benzyloxy)propanal**.

- Extract the mass spectrum from the peak apex.
- Compare the observed fragments (especially the base peak at m/z 91) with the predicted fragments in Table 2.3.

Procedure: LC-ESI-MS/MS Analysis

- System Preparation:

- Calibrate the mass spectrometer across the desired mass range (e.g., m/z 50-500) using the manufacturer's recommended calibration solution. This ensures high mass accuracy.

- Sample Preparation:

- Prepare a 1 mg/mL stock solution in methanol.
 - Prepare a working solution of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial for promoting protonation.

- LC-MS Method (Direct Infusion Recommended for Purity):

- Flow Rate: 5 µL/min (direct infusion via syringe pump)
 - Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Formic Acid
 - Ionization Mode: ESI, Positive
 - Capillary Voltage: 3.5 - 4.0 kV
 - Source Temperature: 120 °C
 - Desolvation Gas Flow: (Instrument dependent, e.g., 600 L/hr)
 - Desolvation Temperature: 350 °C

- Data Acquisition:

- MS¹ Scan: Acquire a full scan from m/z 50-300 to identify the [M+H]⁺ precursor ion at m/z 165.09.

- MS² (Tandem MS) Scan: Create an experiment to isolate the ion at m/z 165.09 (using a 1-2 Da isolation window) and fragment it using collision-induced dissociation (CID). Ramp the collision energy (e.g., 10-40 eV) to observe the full range of product ions.
- Data Analysis:
 - Examine the MS² spectrum for the predicted product ions (m/z 91, 57, 137).
 - Verify the accurate mass of both the precursor and product ions to confirm their elemental compositions.

Conclusion

The mass spectrometric fragmentation of **3-(benzyloxy)propanal** is a predictable process governed by the fundamental stabilities of the resulting ions and neutral losses. Under EI, fragmentation is dominated by the formation of the highly stable tropylum ion at m/z 91. Under softer ESI conditions, tandem mass spectrometry of the protonated molecule reveals characteristic losses of neutral molecules like 3-hydroxypropanal and benzyl alcohol. By leveraging both high-energy and low-energy ionization techniques and comparing the empirical data to these well-understood pathways, researchers can achieve a high degree of confidence in the structural elucidation of this and other similarly functionalized molecules.

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